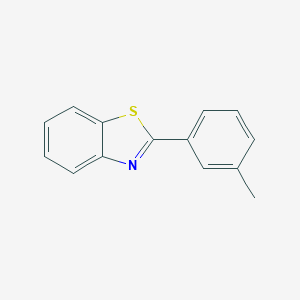

2-(3-甲基苯基)-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Methylphenyl)-1,3-benzothiazole, also known as 3-methylbenzothiazole or 3-MBT, is a heterocyclic aromatic organic compound. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, fragrances, and agrochemicals. It has been investigated for its potential use in a wide range of scientific and medical applications, including as an antioxidant, anti-inflammatory agent, and as a therapeutic agent for certain types of cancer.

科学研究应用

Crystal Structures and Spectroscopic Characterization

The compound “2-(3-Methylphenyl)-1,3-benzothiazole” is used in the study of crystal structures and spectroscopic characterization . It’s often used in synthetic cathinones, which are a new class of psychoactive substances . The compound’s structure is identified using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .

Inhibiting Protein-Transporting Monoamines

The compound plays a significant role in inhibiting protein-transporting monoamines such as dopamine, noradrenaline, and serotonin of the synaptic gap . This mechanism of action is particularly important in the sympathomimetic syndrome .

Optoelectronic Applications

The molecule “2-(3-Methylphenyl)-1,3-benzothiazole” has been widely used in optoelectronic applications . It’s known for its hole-transporting properties and its capability to emit blue light and amplified spontaneous emission . These properties make it important for the development of organic lasers .

Distributed Feedback Lasers

The compound is used in the development of distributed feedback (DFB) lasers . These lasers are based on the compound dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .

作用机制

Target of Action

The primary target of 2-(3-Methylphenyl)-1,3-benzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that interacts with a wide range of organic molecules of endogenous and exogenous origin . It plays a crucial role in various biological processes, including cell proliferation and differentiation, immune response modulation, and xenobiotic metabolism .

Mode of Action

2-(3-Methylphenyl)-1,3-benzothiazole acts as an agonist for the AhR . Upon binding, it triggers the translocation of AhR into the nucleus, where it controls the expression of a large number of target genes, including the AHR repressor (AHRR), detoxifying monooxygenases (CYP1A1 and CYP1B1), and cytokines .

Biochemical Pathways

The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole leads to the induction of cytochrome P450 enzymes , particularly CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with AhR also triggers the activation of AhR signaling in sensitive cells, causing changes in gene expression that can affect various biological processes .

Pharmacokinetics

Similar compounds have shown variable oral bioavailability, with factors such as dose, formulation, and species influencing the absorption rate

Result of Action

The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole can lead to various molecular and cellular effects. For instance, it has been associated with antiproliferative activity , making it a promising class of antitumor agents . It has also been suggested as a potential diagnostic agent for Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)-1,3-benzothiazole. For example, the presence of other AhR ligands in the environment can potentially affect the compound’s ability to bind and activate AhR . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and efficacy of the compound.

属性

IUPAC Name |

2-(3-methylphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWWUOUYBJTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)